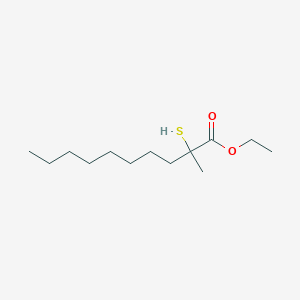

Ethyl 2-methyl-2-sulfanyldecanoate

Description

Current Landscape and Emerging Trends in Branched Alkyl Thioester Chemistry

The field of organosulfur chemistry, particularly the study of thioesters, is experiencing a surge of interest due to the unique properties and diverse applications of these compounds. ontosight.aiwikipedia.org Thioesters, which are analogs of esters where a sulfur atom replaces the oxygen in the ester linkage, exhibit distinct reactivity that makes them valuable in both biological and synthetic contexts. wikipedia.org They are recognized as "energy-rich" functional groups, susceptible to nucleophilic attack, which underpins their fundamental roles in biochemistry, such as in the form of acetyl-CoA. acs.orgnih.gov

A significant trend in thioester chemistry is the exploration of branched alkyl thioesters. This structural modification, the introduction of branching in the alkyl chain, can profoundly influence the compound's physical, chemical, and sensory properties. In the flavor and fragrance industry, for instance, branching can alter odor profiles, leading to the discovery of novel aroma molecules. nih.gov Research is increasingly focused on understanding how specific branching patterns impact reactivity, stability, and biological activity. This includes investigating their potential in dynamic covalent chemistry and as precursors for more complex molecules. nih.gov Furthermore, the development of efficient and sustainable synthetic methods for creating diverse thioester libraries, including branched variations, is a key area of advancement, enabling high-throughput screening for various applications. nih.gov

Rationale for Investigating Ethyl 2-methyl-2-sulfanyldecanoate within Organosulfur Compound Research

The investigation of this compound is driven by the broader importance of organosulfur compounds in various scientific and industrial domains. Organosulfur compounds are ubiquitous in nature, contributing to the aroma and flavor of many foods and beverages, including fruits, vegetables, coffee, and meat. perfumerflavorist.comresearchgate.net Many of these compounds, even at trace concentrations, have a significant impact on sensory perception. researchgate.net The specific structure of this compound, featuring a branched alkyl chain and a thioester group, suggests it may possess interesting and potent sensory characteristics.

The rationale for its specific investigation lies in the systematic exploration of structure-activity relationships within the vast family of organosulfur compounds. By focusing on a molecule with a defined structure like this compound, researchers can aim to understand how the interplay of the ethyl ester group, the methyl branch at the alpha-position, and the decanoate (B1226879) chain influences its properties. This targeted approach contributes to the larger goal of building predictive models for the sensory and chemical behavior of related thioesters. The potential for this compound to be a valuable flavor or fragrance ingredient provides a strong impetus for its detailed study. nih.gov

Scope and Strategic Research Objectives for Comprehensive Characterization and Utilization

The comprehensive study of this compound encompasses several strategic research objectives aimed at its full characterization and potential application. The primary scope is to establish a detailed profile of the compound, from its synthesis and physical properties to its analytical characterization and potential uses.

The key research objectives include:

Synthesis and Purification: To develop and optimize efficient synthetic routes for the preparation of high-purity this compound. wikipedia.org

Physicochemical Characterization: To determine its fundamental physical and chemical properties, providing a baseline for its behavior and potential applications.

Spectroscopic and Chromatographic Analysis: To thoroughly characterize the molecule using modern analytical techniques to confirm its structure and establish methods for its detection and quantification. acs.orgresearchgate.net

Application Discovery: To explore its potential as a flavor and fragrance ingredient and to investigate other possible industrial uses. perfumerflavorist.comresearchgate.net

By achieving these objectives, the scientific community can gain a thorough understanding of this compound, paving the way for its potential commercialization and use in various industries. This focused research strategy ensures a systematic and comprehensive evaluation of this specific organosulfur compound.

Properties

CAS No. |

646483-04-7 |

|---|---|

Molecular Formula |

C13H26O2S |

Molecular Weight |

246.41 g/mol |

IUPAC Name |

ethyl 2-methyl-2-sulfanyldecanoate |

InChI |

InChI=1S/C13H26O2S/c1-4-6-7-8-9-10-11-13(3,16)12(14)15-5-2/h16H,4-11H2,1-3H3 |

InChI Key |

LVHAWZFJKHSMGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)(C(=O)OCC)S |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Chemical Transformations of Ethyl 2 Methyl 2 Sulfanyldecanoate

Retrosynthetic Dissection and De Novo Design of Synthetic Pathways for Ethyl 2-methyl-2-sulfanyldecanoate

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. rsc.orgresearchgate.net This process is guided by known and reliable chemical reactions, identifying key bond disconnections and functional group interconversions (FGI). rsc.orgresearchgate.net

For this compound (I), two primary retrosynthetic disconnections are most logical. The first involves breaking the ester linkage (C-O bond), and the second targets the carbon-sulfur bond (C-S) at the C-2 position.

Disconnection A: Ester Linkage (C-O Bond)

This disconnection simplifies the target molecule into ethanol (B145695) and an activated form of 2-methyl-2-sulfanyldecanoic acid, such as its acyl chloride (II). This approach is a standard method for ester synthesis. rsc.orgrsc.org The precursor acid (III) can be further simplified by disconnecting the C-S bond, leading back to a derivative of 2-methyl-2-bromodecanoic acid and a sulfur nucleophile.

Disconnection B: Carbon-Sulfur Bond (C-S)

A more direct disconnection breaks the C-S bond of the target molecule. This identifies a key synthon: a tertiary carbocation at the C-2 position and a thiol-containing nucleophile. The corresponding synthetic equivalent for the electrophile would be an α-halo-α-methyl ester, specifically ethyl 2-bromo-2-methyldecanoate (IV). The sulfur component would be a simple thiol or sulfide (B99878) source. This C-S bond formation is a cornerstone of the synthesis.

A third, more advanced pathway involves the simultaneous formation of the C-2 and C-S bonds, potentially through a radical addition or a transition-metal-catalyzed process involving a decene derivative, a carbon monoxide source, and a thiol.

The de novo design of a synthetic pathway, building from simple precursors, would logically follow one of these retrosynthetic strategies. The choice of pathway depends on factors such as starting material availability, stereochemical control requirements, and reaction efficiency.

Classical and Contemporary Approaches to the Formation of Branched Thioester Linkages

The synthesis of the α,α-disubstituted thioester core of this compound requires specialized methods to overcome the steric hindrance associated with the quaternary carbon.

The direct esterification of a carboxylic acid containing a free sulfanyl (B85325) (thiol) group, such as 2-methyl-2-sulfanyldecanoic acid, presents a significant challenge due to the high nucleophilicity of the thiol group and its sensitivity to oxidation. nih.gov The thiol can compete with the alcohol during the esterification reaction and can be easily oxidized to form disulfides. nih.gov Therefore, optimized protocols are necessary.

Classical Methods:

Fischer-Speier Esterification: This method involves reacting the carboxylic acid with an excess of alcohol (ethanol) under strong acid catalysis (e.g., H₂SO₄, HCl). rsc.org To circumvent the issue of thiol reactivity, the thiol group is often protected prior to esterification.

Acyl Chloride/Anhydride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol. rsc.orgrsc.org This two-step process is highly effective.

Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the direct condensation of the carboxylic acid and alcohol under milder conditions. researchgate.netnih.gov This approach, known as the Steglich esterification, is versatile and can be applied to thioester synthesis as well. nih.gov

Contemporary Methods:

Modern advancements seek to improve efficiency and mildness.

Brønsted Acid Catalysis: Trifluoromethanesulfonic acid (TfOH) has been shown to be a highly effective catalyst for the direct thioesterification of carboxylic acids and thiols, suggesting its potential applicability for esterifying sulfanyl-containing acids. researchgate.net

Hydrosilane-Based Protocols: An efficient method for direct thioesterification uses polymethylhydrosiloxane (B1170920) as an activation agent with a K₃PO₄/18-crown-6 catalyst system, tolerating a wide range of functional groups. rsc.orgresearchgate.net

Below is a table summarizing various esterification conditions.

| Method | Reagents | Typical Conditions | Applicability Notes |

| Fischer Esterification | Excess EtOH, H₂SO₄ (cat.) | Reflux | Thiol protection is often required. rsc.org |

| Acyl Chloride | 1. SOCl₂ or (COCl)₂2. EtOH, Pyridine | 0 °C to RT | High-yielding but requires a two-step process. rsc.org |

| Steglich Esterification | DCC or EDC, DMAP (cat.), EtOH | CH₂Cl₂, RT | Mild conditions, but purification to remove urea (B33335) byproduct is needed. nih.gov |

| Brønsted Acid | TfOH (cat.), EtOH | Toluene, Heat | Highly efficient for direct thioesterification. researchgate.net |

| Hydrosilane | PMHS, K₃PO₄, 18-crown-6, EtOH | Toluene, 80 °C | Air-tolerant and uses an inexpensive activation agent. rsc.orgresearchgate.net |

The C-2 carbon of this compound is a stereocenter. The synthesis of a single enantiomer requires asymmetric methods. The creation of chiral tertiary thiols and their derivatives is a significant synthetic challenge. researchgate.netrsc.org

Chiral Auxiliary-Based Methods:

One of the most reliable strategies involves the use of a chiral auxiliary. nih.govresearchgate.net This involves temporarily attaching a chiral molecule to the substrate to direct a subsequent stereoselective reaction.

Oxazolidinone Auxiliaries: Evans' oxazolidinone auxiliaries can be acylated with a decanoyl derivative. The resulting imide can undergo diastereoselective α-methylation and then α-sulfenylation. Subsequent removal of the auxiliary would yield the chiral α-methyl-α-sulfanyl acid, which can then be esterified. nih.gov

Pseudoephedrine Amides: Similar to oxazolidinones, pseudoephedrine can be used as a chiral auxiliary to direct the α-alkylation of a carboxylic acid derivative with high diastereoselectivity. nih.gov

Sulfur-Based Auxiliaries: Chiral sulfur-based auxiliaries, such as those derived from amino acids, have been used effectively in Michael additions and aldol (B89426) reactions to create chiral centers. smu.edu

Catalytic Asymmetric Methods:

Phase-Transfer Catalysis: The asymmetric synthesis of α-chiral tetrasubstituted α-aminothioesters has been achieved using phase-transfer catalysis, demonstrating a pathway to create quaternary stereocenters adjacent to a thioester group with enantiomeric excesses up to 81%. rsc.orgrsc.org This methodology could potentially be adapted for the synthesis of the target molecule.

Phosphine-Catalyzed γ-Addition: The phosphine-catalyzed asymmetric γ-addition of 5H-thiazol-4-ones to allenoates has been developed to construct chiral tertiary thioethers. researchgate.net This highlights a modern approach to creating the C-S bond stereoselectively.

The table below outlines conceptual strategies for asymmetric synthesis.

| Strategy | Key Reagent/Catalyst | Stereocontrol Mechanism | Potential Outcome |

| Chiral Auxiliary | Evans' Oxazolidinone | Steric hindrance from the auxiliary directs the approach of electrophiles (e.g., MeI, PhSCl). nih.gov | High diastereoselectivity in α-functionalization. |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Formation of a chiral ion pair that guides the enantioselective reaction. rsc.org | Enantioenriched product (e.g., up to 81% ee for related compounds). rsc.org |

| Organocatalysis | Chiral Phosphine | Formation of a chiral phosphonium (B103445) intermediate that controls the stereochemistry of the addition. researchgate.net | Access to highly enantioenriched tertiary thioethers. researchgate.net |

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, proceeding via a free-radical mechanism. wikipedia.orgchem-station.com It typically involves the anti-Markovnikov addition of a thiol to an alkene, initiated by light or a radical initiator. wikipedia.orgacsgcipr.org

A plausible pathway to a precursor of this compound involves the acyl thiol-ene reaction . researchgate.net This reaction would involve the radical-mediated addition of 2-methyldecanoic thioacid to ethylene. However, this is less practical for constructing the specific target.

A more relevant radical approach would be the addition of a thiol (e.g., ethanethiol) to an appropriately substituted alkene, such as ethyl 2-methyl-2-decenoate. The key challenge here is controlling the regioselectivity to form the desired tertiary thiol. Standard thiol-ene reactions favor the anti-Markovnikov product, which would result in the thiol adding to the terminal carbon of the double bond. acsgcipr.org

However, radical reactions can be adapted for more complex transformations. A three-component coupling involving an aldehyde, an alkene (e.g., 1-nonene), and elemental sulfur, driven by photoredox catalysis, can generate a carbonyl thiyl radical to synthesize thioesters. nih.gov This advanced strategy could potentially be used to construct the target molecule's framework.

Key Features of Radical Thiol-Ene Reactions:

Initiation: Can be initiated photochemically (UV light) or thermally with initiators like AIBN. wikipedia.org

Mechanism: Involves a thiyl radical (RS•) adding to an alkene, forming a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain. chem-station.com

Selectivity: Generally proceeds with high anti-Markovnikov selectivity. researchgate.netwikipedia.org

"Click" Chemistry: Often considered a "click" reaction due to its high yields, efficiency, and tolerance of various functional groups. chem-station.com

Transition metal catalysis offers powerful tools for forming C-C and C-S bonds, which are essential for constructing the branched thioester linkage.

Palladium-Catalyzed Cross-Coupling: The Fukuyama cross-coupling reaction, which involves the coupling of a thioester with an organozinc reagent, is a classic method for ketone synthesis. nih.gov Variations of this chemistry can be envisioned for building the carbon skeleton. More directly, palladium-catalyzed reductive cross-coupling of a carboxylic acid (2-methyl-2-bromodecanoic acid) with a thiol can form the C-S bond. rsc.orgresearchgate.net A palladium-catalyzed thiocarbonylation of a styrene (B11656) derivative has been shown to produce branched thioesters with high regioselectivity. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for the hydrothiolation of unsaturated systems. A rhodium(I) catalyst system has been successfully used for the regio- and enantioselective hydrothiolation of terminal allenes with thioacids, yielding chiral branched allylic thioesters with good enantioselectivity. rsc.orgresearchgate.netrsc.org While the target molecule is not allylic, this demonstrates the potential of rhodium to control branching and stereochemistry in C-S bond formation. Rhodium catalysis can also mediate the interconversion of acid fluorides and thioesters. mdpi.com

Iron-Catalyzed Cross-Coupling: As a more sustainable alternative to palladium, iron-catalyzed Fukuyama-type couplings of thioesters with organomanganese reagents have been developed. These reactions show a wide tolerance for functional groups. nih.gov

The table below summarizes some relevant transition metal-catalyzed approaches.

| Metal | Reaction Type | Substrates | Key Features |

| Palladium | Reductive Cross-Coupling | Carboxylic Acid + Thiol | Direct C-S bond formation with good atom economy. rsc.orgresearchgate.net |

| Palladium | Thiocarbonylation | Styrene Derivative + Thiol + CO surrogate | High regioselectivity for the branched isomer. organic-chemistry.org |

| Rhodium | Hydrothiolation of Allenes | Terminal Allene + Thioacid | Enantioselective synthesis of branched allylic thioesters. rsc.orgrsc.org |

| Iron | Fukuyama-type Coupling | Thioester + Organomanganese Reagent | Inexpensive and sustainable catalyst; good functional group tolerance. nih.gov |

In recent years, organocatalysis and photoredox catalysis have emerged as powerful, metal-free alternatives for constructing complex molecules under mild conditions.

Organocatalysis:

Biomimetic Transamination: While not directly applicable to the target, the organocatalytic asymmetric biomimetic transamination of α-keto esters has been used to produce β-branched α-amino esters with high enantiomeric excess (up to 95% ee), showcasing the power of organocatalysis in creating chiral branched structures. nih.govrsc.org

β-Ketothioester Nucleophiles: The use of β-ketothioesters as nucleophiles in organocatalytic reactions has been explored. Their enhanced reactivity compared to corresponding esters allows for reactions under mild conditions with low catalyst loading. chemrxiv.org This principle could be applied to the functionalization of a suitable thioester precursor.

Aldehyde to Thioester Conversion: A metal-free method using 9,10-phenanthrenequinone as an organocatalyst under visible light can convert aldehydes into thioesters via acyl radical generation. nsf.gov

Photoredox and Photochemical Catalysis:

Acyl Radical Generation: Photoredox catalysis can be used to generate acyl radicals from stable thioesters, which can then participate in further reactions. rsc.org

Thiol-Free Thioester Synthesis: A novel photochemical method uses tetramethylthiourea (B1220291) as both a sulfur source and a photoreductant to couple carboxylic acids with aryl halides to form thioesters, completely avoiding the use of odorous thiols. researchgate.netnih.gov

Photocatalyst-Free Thioesterification: A visible-light-driven method utilizes thiobenzoic acid in a dual role as both a one-electron reducing agent and a reactant, reacting with thiols to produce thioesters without an external photocatalyst. organic-chemistry.org

Decarboxylative Thioesterification: By merging photoredox and copper catalysis, alkyl acid-derived redox-active esters can undergo decarboxylative thioesterification, providing a route from carboxylic acids to thioesters. organic-chemistry.org

These modern catalytic systems offer mild, efficient, and often highly selective pathways to thioesters and their precursors, providing advanced tools for the synthesis of complex targets like this compound.

Enzymatic and Biocatalytic Pathways for Thioester Formation

The synthesis of thioesters, including potentially this compound, through enzymatic and biocatalytic routes represents a significant advancement towards greener and more specific chemical manufacturing. mdpi.com These methods operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. ijsr.net

The conversion of carboxylic acids into thioesters is a fundamental activation step in many biological processes. chemrxiv.orgchemrxiv.org Biotechnological applications have harnessed this natural strategy, employing enzymes to produce a variety of thioesters. chemrxiv.org A key enzyme class in this context is the carboxylic acid reductase (CAR) system. chemrxiv.orgresearchgate.net Specifically, the adenylation (A-) domain of CAR from organisms like Segniliparus rugosus has demonstrated the ability to function as a broad-spectrum acyl-S-CoA synthetase. chemrxiv.orgresearchgate.net This enzyme can activate a wide range of carboxylic acids to form acyl-S-CoA intermediates, which are potent acyl donors. chemrxiv.orgresearchgate.net This system can also generate thioesters from simpler thiols, suggesting a potential pathway for synthesizing specific thioesters if the corresponding carboxylic acid and thiol precursors are provided. chemrxiv.orgresearchgate.net A notable advantage of some biocatalytic systems is the ability to recycle expensive cofactors like Coenzyme A (CoA-SH) in situ, making the process more economically viable. chemrxiv.orgmanchester.ac.uk

Lipases are another class of versatile biocatalysts used for ester and thioester synthesis. mdpi.comijsr.net For instance, lipase-catalyzed synthesis of thioesters from thiols and vinyl esters has been successfully demonstrated in continuous-flow microreactors. mdpi.com This approach offers benefits such as reduced reaction times, enhanced safety, and increased process efficiency compared to traditional batch processes. mdpi.com The optimization of such enzymatic processes involves several parameters, including temperature, substrate molar ratio, and reaction time (flow rate). mdpi.comijsr.net While many studies focus on flavor esters, the principles are applicable to thioesters. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to facilitate catalyst separation and reuse, overcoming issues associated with free enzymes in solution. ijsr.netnih.gov

Table 1: Key Enzymes and Systems in Biocatalytic Thioester Synthesis

| Enzyme/System | Precursors | Key Features | Source(s) |

| Carboxylic Acid Reductase (CAR) A-domain | Carboxylic acids, Thiols (e.g., Coenzyme A) | Broad substrate scope; In-situ cofactor recycling. | chemrxiv.orgchemrxiv.orgresearchgate.net |

| Lipases (e.g., CALB) | Thiols, Vinyl esters or Carboxylic acids | High specificity; Mild reaction conditions; Reusable when immobilized. | mdpi.comijsr.net |

Green Chemistry Principles and Sustainable Production Methodologies

The production of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.com This framework consists of twelve core principles, including waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. yale.eduacs.org The adoption of these principles is driven by both environmental regulations and economic incentives, promoting innovation in chemical manufacturing. researchgate.netroyalsocietypublishing.org Key trends in green synthesis involve the use of catalysis, biocatalysis, renewable feedstocks, and alternative reaction media and conditions. researchgate.net

Solvent-Free and Microwave-Assisted Synthesis

In line with green chemistry principles, significant efforts have been made to develop solvent-free and microwave-assisted synthetic methods.

Solvent-Free Synthesis: Conventional chemical processes often rely on large quantities of organic solvents, which can be toxic, volatile, and contribute significantly to chemical waste. royalsocietypublishing.org Solvent-free synthesis, or solid-state synthesis, eliminates this issue, leading to cleaner processes, easier product purification, and reduced environmental impact. tudelft.nl Several methods have been developed for the synthesis of esters and thioesters under solvent-free conditions. tudelft.nlresearchgate.net For example, a simple and efficient method uses ferric chloride (FeCl₃) as a heterogeneous catalyst for the reaction of acid chlorides at room temperature, allowing for near-complete conversion with easy catalyst recycling. tudelft.nlresearchgate.net In the context of flavor ester production, direct esterification in a solvent-free system, mediated by an immobilized lipase, has proven effective. rsc.org The removal of water, a byproduct of esterification, is often achieved using a vacuum, which drives the reaction to completion. rsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net Unlike conventional heating which transfers heat via convection, microwave irradiation provides energy directly to polar molecules in the reaction mixture, resulting in rapid and uniform heating. rsc.organton-paar.com This technique offers several advantages, including dramatically reduced reaction times (from hours or days to minutes), increased product yields, and improved purity. anton-paar.comijnrd.org The efficiency of microwave heating can lower energy consumption and enables rapid optimization of reaction conditions. anton-paar.comresearchgate.net Microwave-assisted techniques have been successfully applied to a wide range of organic reactions, including the synthesis of various heterocyclic compounds and flavor esters, demonstrating their potential for the efficient production of this compound. rsc.orgresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Source(s) |

| Heating Mechanism | Conduction/Convection (surface heating) | Direct dielectric heating (internal heating) | researchgate.netanton-paar.com |

| Reaction Time | Hours to days | Seconds to minutes | anton-paar.comijnrd.org |

| Energy Efficiency | Lower | Higher | ijnrd.org |

| Yield & Purity | Variable | Often higher | rsc.orgijnrd.org |

| Process Control | Slower response | Rapid and precise | anton-paar.com |

Catalyst-Free and Atom-Economical Transformations

Catalyst-Free Synthesis: Developing synthetic routes that operate without a catalyst is a key goal in green chemistry, as it avoids the costs and potential toxicity associated with metal or complex organic catalysts. organic-chemistry.org Recent research has demonstrated the feasibility of catalyst-free thioester synthesis. One innovative approach involves an ambient-light-promoted reaction between thioacids and 1,1-diarylethenes, which proceeds stereospecifically under solvent-free conditions. acs.org Mechanistic studies suggest the formation of a thioacid-olefin complex generates the necessary radical species, with ambient oxygen acting as a traceless reagent. organic-chemistry.orgacs.org Another strategy employs visible light to mediate the deaminative thioesterification of amino acid derivatives, where an electron-donor-acceptor (EDA) complex between the reactants bypasses the need for an external photoredox catalyst. organic-chemistry.org Transition-metal-free, one-pot methods have also been developed using sodium thiosulfate (B1220275) as a sulfur source for reaction with organic halides and anhydrides, offering operational simplicity and structural diversity in the resulting thioesters. rsc.org

Atom-Economical Transformations: Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgwikipedia.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than substitution or elimination reactions, which generate stoichiometric byproducts that must be managed. wikipedia.orgnumberanalytics.com

The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

For the synthesis of this compound, an atom-economical approach would favor addition reactions over condensation reactions. For example, a classic condensation between a carboxylic acid and a thiol generates water as a byproduct, lowering the atom economy. wikipedia.org In contrast, a hypothetical addition of a thiol across a suitable double bond would, in principle, incorporate all reactant atoms into the product, achieving 100% atom economy. acs.org The pursuit of atom-economical routes, often through the use of catalytic cycles, is central to designing sustainable chemical syntheses. numberanalytics.comlabmanager.com

Scale-Up Considerations and Process Optimization for Industrial Feasibility

The transition of a synthetic route from a laboratory-scale procedure to an industrially viable process requires careful consideration of scale-up and optimization. For specialty chemicals like flavor compounds, economic viability is paramount. nih.gov Process optimization involves systematically studying various reaction parameters to maximize yield, minimize reaction time, and reduce costs. rsc.org

Key parameters for optimization include temperature, pressure, reaction time, and the molar ratio of reactants. ijsr.netrsc.org For catalytic processes, catalyst loading, stability, and reusability are critical economic factors. researchgate.net The use of factorial design experiments can efficiently identify the optimal conditions for a given synthesis. rsc.org For instance, in the enzymatic production of flavor esters, optimizing factors like acid excess, temperature, and vacuum application significantly increased product conversion and demonstrated the suitability for industrial application based on green chemistry metrics like the E-factor. rsc.org

The choice of reactor technology is also crucial. While many syntheses are developed in batch reactors, continuous-flow systems, such as microreactors, offer significant advantages for scale-up. mdpi.com Continuous-flow processing can lead to better process control, improved heat and mass transfer, enhanced safety, and higher throughput, making it an attractive option for the industrial production of fine chemicals. mdpi.com

Downstream processing—the separation and purification of the final product—is another major consideration. The complexity and cost of purification can be a significant bottleneck. Therefore, synthetic methodologies that yield high-purity products with minimal byproducts are highly desirable as they simplify this final stage. nih.gov Atom-economical and solvent-free reactions are particularly advantageous in this regard, as they reduce the amount of waste and simplify product isolation. tudelft.nlnih.gov Ultimately, the industrial feasibility of producing this compound depends on a holistic approach that integrates an efficient and sustainable synthetic route with optimized process parameters and cost-effective downstream operations. nih.govusp.br

Comprehensive Reactivity Profiles and Reaction Kinetics of Ethyl 2 Methyl 2 Sulfanyldecanoate

Nucleophilic Acyl Substitution Reactions at the Thioester Carbonyl

The core reactivity of thioesters like Ethyl 2-methyl-2-sulfanyldecanoate revolves around nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the thiol as a leaving group and forming a new carbonyl compound. libretexts.orgkhanacademy.org The general mechanism involves an addition-elimination sequence. masterorganicchemistry.com The reactivity of the thioester is influenced by the stability of the resulting thiolate anion, which is a relatively good leaving group, making thioesters valuable acyl transfer agents. youtube.com

Transesterification

The kinetics of transesterification are influenced by several factors, including the nature of the catalyst (acid or base), temperature, and the molar ratio of reactants. unl.edumdpi.com Base-catalyzed transesterification is generally faster than acid-catalyzed reactions due to the lower activation energy required. mdpi.com For instance, the activation energy for the base-catalyzed transesterification of soybean oil is significantly lower than for the acid-catalyzed process. mdpi.com

Table 1: General Kinetic Parameters for Transesterification Reactions

| Catalyst Type | Typical Activation Energy (kJ/mol) | Reaction Order | Key Influencing Factors |

| Base (e.g., KOH, NaOH) | 65-66 mdpi.com | Pseudo-first-order mdpi.com | Catalyst concentration, Temperature, Alcohol/Oil Ratio unl.edu |

| Acid (e.g., H₂SO₄) | ~92 mdpi.com | Pseudo-first-order mdpi.com | Catalyst concentration, Temperature, Water content |

Note: This table presents generalized data for transesterification of triglycerides, which can serve as a proxy for understanding the kinetic behavior of thioester transesterification.

Transamidation

Transamidation involves the reaction of a thioester with an amine to produce an amide. This reaction is of significant biological and synthetic importance. nih.gov Thioesters are considered "high-energy" molecules, and this energy difference drives the conversion to the more stable amide bond. nih.gov

The mechanism of transamidation can be complex and may involve intramolecular acyl transfer steps, particularly in peptide chemistry. nih.gov The reaction is often catalyzed and can be influenced by the reaction conditions and the specific nature of the amine and thioester. acs.orgorganic-chemistry.org

Thioesters react with potent nucleophiles like organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides (e.g., lithium aluminum hydride).

Organometallic Reagents: The reaction of a thioester with a Grignard reagent or an organolithium reagent typically leads to the formation of a ketone. The initial nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate. Unlike the reaction with esters, which can proceed to form a tertiary alcohol, the reaction with thioesters often stops at the ketone stage due to the nature of the intermediate and the leaving group.

Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing thioesters to their corresponding primary alcohols. harvard.eduyoutube.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. youtube.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce thioesters. youtube.com

Table 2: Reactivity of Thioesters with Organometallic Reagents and Hydrides

| Reagent | Product | General Conditions |

| Grignard Reagent (R'MgX) | Ketone (R-CO-R') | Anhydrous ether or THF |

| Organolithium (R'Li) | Ketone (R-CO-R') | Anhydrous ether or THF |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (R-CH₂OH) | Anhydrous ether or THF, followed by aqueous workup harvard.edu |

| Sodium Borohydride (NaBH₄) | No reaction | - |

Thioesters are effective acylating agents, capable of transferring their acyl group to various nucleophiles. nih.gov This reactivity is harnessed in biological systems, for instance, in the biosynthesis of various natural products where coenzyme A thioesters act as key intermediates. wikipedia.org In complex chemical environments, the selectivity of acylation can be influenced by the relative nucleophilicity of the available functional groups and the reaction conditions. The ability of thioesters to differentiate between enzymatic and non-enzymatic acylation pathways highlights their utility in chemical biology research. nih.gov

Oxidative Transformations of the Sulfanyl (B85325) Moiety

The sulfur atom in the sulfanyl group of this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. rsc.org

The oxidation of a thioether (the sulfanyl group can be considered a thioether) can be controlled to yield either the sulfoxide (B87167) or the sulfone. researchgate.net Common oxidizing agents include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and other specialized reagents. researchgate.netorganic-chemistry.org

The reaction conditions, such as the choice of oxidant, stoichiometry, and temperature, play a crucial role in determining the product. organic-chemistry.org For example, using one equivalent of an oxidizing agent often favors the formation of the sulfoxide, while an excess of the oxidant will typically lead to the sulfone. organic-chemistry.org

Table 3: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Typical Product(s) | Key Features |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone researchgate.net | Can be catalyzed by various metal complexes to control selectivity. rsc.orgorganic-chemistry.org |

| m-CPBA | Sulfoxide, Sulfone researchgate.net | A common and effective reagent for this transformation. |

| Sodium Periodate (NaIO₄) | Sulfoxide | Generally selective for sulfoxide formation. |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. organic-chemistry.org |

Under certain conditions, particularly in the presence of other thiols or oxidizing agents, the sulfanyl group can participate in the formation of disulfides. This can occur through various mechanisms, including thiol-disulfide exchange reactions. While specific studies on the disulfide formation of this compound are limited, the general chemistry of thiols suggests this possibility. The formation of mixed disulfides is a common reaction for thiols in the presence of other sulfur-containing compounds. researchgate.net

Electrophilic Reactions and Functionalization of the Alkyl Chain

The presence of both the activating thioester group and a long hydrocarbon chain allows for functionalization at multiple sites within the molecule, either adjacent to the carbonyl group or at remote positions on the alkyl chain.

The thioester group significantly influences the reactivity of the adjacent α-carbon. The carbon-sulfur bond provides less resonance stabilization to the carbonyl group compared to the carbon-oxygen bond in an ester, rendering the carbonyl carbon more electrophilic. Furthermore, the sulfur atom effectively stabilizes an adjacent negative charge. wikipedia.orgfiveable.me This electronic effect increases the acidity of the proton at the α-carbon, facilitating its removal by a suitable base to form a thioester enolate. wikipedia.orgmasterorganicchemistry.com

For S-Ethyl 2-methyldecanethioate, the α-carbon bears a single proton. Deprotonation yields a nucleophilic enolate intermediate that is central to α-functionalization reactions. masterorganicchemistry.comyoutube.com This enolate can react with a variety of electrophiles, enabling the introduction of new substituents at the α-position.

Table 1: Potential α-Functionalization Reactions via Enolate Intermediate

| Reaction Type | Electrophile Example | Product Type |

| Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkylated thioester |

| Aldol (B89426) Addition | Aldehyde (e.g., R'CHO) | β-Hydroxy thioester |

| Acylation | Acyl chloride (e.g., R'COCl) | β-Keto thioester |

These reactions provide a pathway to build molecular complexity directly adjacent to the thioester core. The choice of base and reaction conditions can be tuned to control the formation and subsequent reaction of the enolate.

Modifying the long decanoate (B1226879) alkyl chain, distant from the activating thioester group, is termed remote functionalization. This process is crucial for altering the physical properties of the molecule, such as hydrophobicity, or for introducing new reactive sites. Methodologies developed for the functionalization of fatty acids and other long-chain alkanes are applicable here. acs.org

One powerful strategy is the catalytic isomerization of an internal double bond (if present) to a terminal position, which can then undergo selective functionalization. acs.org Although the saturated decanoate chain of S-Ethyl 2-methyldecanethioate lacks a double bond, analogous strategies involving C-H activation could be envisioned. Transition-metal-catalyzed reactions can selectively functionalize specific C-H bonds along an alkyl chain, though achieving high regioselectivity on a flexible chain remains a significant challenge.

Other potential modifications include:

Halogenation: Free-radical halogenation can introduce a halogen at various positions along the chain, albeit typically with low selectivity.

Oxidation: Powerful oxidizing agents can introduce hydroxyl or carbonyl groups, though this often requires harsh conditions that might also affect the thioester group.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

In molecules containing multiple functional groups, the ability of a reagent to react with one group in preference to others is known as chemoselectivity. researchgate.net Regioselectivity refers to the preference for reaction at one position over another. wikipedia.org The thioester group's unique reactivity profile often dictates the selective outcome of reactions in complex settings. nih.gov

Chemoselectivity: Thioesters are generally more reactive toward nucleophiles than esters or amides but less reactive than acid chlorides. lumenlearning.com This intermediate reactivity allows for selective transformations. For instance, in a molecule containing both an ester and a thioester, a mild nucleophile might react preferentially at the thioester carbonyl. rsc.org Similarly, conditions for enolate formation at the α-position of the thioester can often be chosen to avoid deprotonation at other less acidic C-H bonds in the molecule.

Table 2: Reactivity Hierarchy and Chemoselectivity

| Functional Group | Relative Reactivity (Nucleophilic Acyl Substitution) | Potential for Selective Reaction |

| Acid Chloride | Very High | Can be reacted in the presence of thioesters, esters, etc. |

| Thioester | High | Can be reacted selectively in the presence of esters and amides. lumenlearning.comrsc.org |

| Ester | Medium | Less reactive than thioesters. |

| Amide | Low | Generally unreactive under conditions that transform thioesters. |

Regioselectivity: The primary sites of reactivity in S-Ethyl 2-methyldecanethioate are the carbonyl carbon, the α-carbon, and the long alkyl chain.

Nucleophilic Attack: Nucleophiles will selectively attack the electrophilic carbonyl carbon.

Base-induced Reactions: A strong, non-nucleophilic base will selectively abstract the most acidic proton, which is at the α-position, leading to regioselective enolate formation. masterorganicchemistry.com

Radical Reactions: In radical additions like the thiol-ene reaction, the addition of the thiyl radical occurs with high anti-Markovnikov regioselectivity. wikipedia.org Remote C-H functionalization on the alkyl chain, however, often suffers from poor regioselectivity unless directing groups are employed.

Understanding these principles of selectivity is essential for designing synthetic routes that modify one part of the this compound molecule while leaving other parts intact.

Advanced Structural Characterization and Spectroscopic Elucidation of Ethyl 2 Methyl 2 Sulfanyldecanoate and Its Adducts

High-Resolution Mass Spectrometry for Precise Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically within 5 ppm). This precision allows for the calculation of a unique molecular formula, distinguishing it from other isobaric compounds.

For Ethyl 2-methyl-2-sulfanyldecanoate (C₁₃H₂₆O₂S), the expected monoisotopic mass can be calculated with high precision. In a hypothetical analysis using an Orbitrap or FT-ICR mass spectrometer, the protonated molecule [M+H]⁺ would be observed.

Table 1: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|

| [C₁₃H₂₆O₂S + H]⁺ | 247.17265 | 247.17259 | -0.24 |

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) elucidates structural features by analyzing the fragmentation patterns of a selected precursor ion. The fragmentation of this compound would likely proceed through characteristic pathways for esters and thioethers, providing valuable connectivity information.

Key Fragmentation Pathways:

McLafferty Rearrangement: A common pathway for esters, involving the transfer of a gamma-hydrogen from the decanoate (B1226879) chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Loss of the Ethoxy Group: Cleavage of the ester C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃) or ethanol (B145695) (HOCH₂CH₃).

Alpha-Cleavage: Cleavage of bonds adjacent to the sulfur atom is a characteristic fragmentation for sulfanyl (B85325) compounds. This could involve the loss of the methyl group at C2 or cleavage within the decanoate chain.

Table 2: Hypothetical Major Fragment Ions in ESI-MS/MS of [C₁₃H₂₆O₂S + H]⁺

| m/z (Hypothetical) | Proposed Fragment Formula | Description of Neutral Loss |

|---|---|---|

| 201.1464 | [C₁₁H₂₁O₂S]⁺ | Loss of ethene (C₂H₄) via ethoxy group rearrangement |

| 173.1151 | [C₉H₁₇O₂S]⁺ | Loss of butene (C₄H₈) via McLafferty rearrangement |

| 157.0811 | [C₈H₁₃O₂S]⁺ | Alpha-cleavage and subsequent rearrangements |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY, COSY, HSQC, HMBC) for Comprehensive Connectivity and Conformational Analysis

While 1D NMR (¹H and ¹³C) provides primary information on the chemical environment of atoms, multi-dimensional NMR techniques are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations.

¹H-NMR and ¹³C-NMR: The ¹H spectrum would show distinct signals for the ethyl ester protons, the C2-methyl protons, and the overlapping multiplets of the long decanoate alkyl chain. The ¹³C spectrum would confirm the presence of 13 unique carbon atoms, including the characteristic downfield signal of the carbonyl carbon.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would establish the connectivity within the ethyl group (correlation between the -CH₂- and -CH₃ protons) and along the entire decanoate chain, showing sequential correlations from the C3 methylene protons down to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (two to three bonds, ²JCH and ³JCH). Key HMBC correlations would definitively establish the core structure.

Table 3: Predicted Key HMBC Correlations for Structural Confirmation

| Proton Signal (Hypothetical δ, ppm) | Correlated Carbon(s) (Hypothetical δ, ppm) | Structural Information Confirmed |

|---|---|---|

| -O-CH₂ -CH₃ (4.15) | C =O (175.0) | Connects the ethyl group to the ester carbonyl |

| C2-CH₃ (1.50) | C =O (175.0), C 2-S (55.0), C 3H₂ (34.0) | Confirms the methyl group is on the quaternary C2 |

| S-CH₃ (2.10) | C 2-S (55.0) | Connects the sulfanyl-methyl to the C2 position |

| H ₂C3 (1.80) | C =O (175.0), C 2-S (55.0), C4H₂ (29.5) | Links the decanoate chain to the C2 position |

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation. For instance, NOESY correlations could be observed between the C2-methyl protons and the C3 methylene protons, helping to define the spatial arrangement around the chiral C2 center.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Signatures and Molecular Vibrational Modes

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). nih.gov These two techniques are often complementary.

For this compound, the spectra would be dominated by signatures of the ester group and the long alkyl chain.

Table 4: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| C=O (Ester) | Stretching | 1745 - 1730 | 1745 - 1730 | Strong (IR), Weak (Raman) |

| C-H (Alkyl) | Stretching | 2960 - 2850 | 2960 - 2850 | Strong (IR & Raman) |

| C-O (Ester) | Stretching | 1250 - 1100 | 1250 - 1100 | Strong (IR) |

| C-S (Sulfanyl) | Stretching | 700 - 600 | 700 - 600 | Weak to Medium |

The strong C=O stretch in the FTIR spectrum would be a definitive indicator of the ester functional group. The C-S stretch, while often weak, would be a key signature to confirm the presence of the sulfanyl moiety. Raman spectroscopy would be particularly useful for observing the symmetric C-H stretching and C-C backbone vibrations of the alkyl chain.

Chiroptical Spectroscopy (Optical Rotatory Dispersion and Circular Dichroism) for Enantiomeric Excess Determination and Absolute Configuration Assignment

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measure the differential interaction of chiral molecules with polarized light. nih.gov

These methods are only applicable if the compound is synthesized or isolated in an enantiomerically enriched form (i.e., one enantiomer is present in excess).

Circular Dichroism (CD): Measures the difference in absorption of left and right-circularly polarized light. A CD spectrum would show positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores near the stereocenter, primarily the C=O group of the ester.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net

If a stereospecific synthesis of this compound were achieved, CD and ORD could be used to:

Confirm Chirality: A non-zero signal would prove the sample is not a racemic (50:50) mixture.

Determine Enantiomeric Excess (ee): The magnitude of the signal is proportional to the excess of one enantiomer over the other.

Assign Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by time-dependent density functional theory (TD-DFT) calculations for the (R) and (S) configurations, the absolute stereochemistry of the predominant enantiomer could be assigned.

X-ray Diffraction Studies of Crystalline Derivatives or Co-crystals for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule, providing definitive information on bond lengths, bond angles, and stereochemistry. However, this technique requires a well-ordered single crystal.

This compound, with its long, flexible alkyl chain, is likely to be an oil or a low-melting-point waxy solid at room temperature, making it unsuitable for direct single-crystal X-ray analysis. To overcome this, a crystalline derivative would need to be synthesized. This could be achieved by:

Co-crystallization: Forming a co-crystal with a rigid, planar molecule capable of strong intermolecular interactions (e.g., hydrogen bonding or π-stacking).

Chemical Modification: Converting the molecule into a different compound that is more readily crystallized, for example, by derivatizing the ester group.

If a suitable crystalline derivative were obtained, X-ray diffraction analysis would yield a complete solid-state structure. nih.gov

Table 5: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.56 |

| b (Å) | 8.78 |

| c (Å) | 22.14 |

| β (°) | 98.5 |

| Volume (ų) | 2031 |

| Z | 4 |

This data would provide unequivocal proof of the molecular connectivity and the relative and absolute stereochemistry of the chiral center, serving as the ultimate validation of the structural assignments made by spectroscopic methods.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Methyl 2 Sulfanyldecanoate

Conformational Analysis and Molecular Dynamics SimulationsDetailed explorations of the conformational space of Ethyl 2-methyl-2-sulfanyldecanoate to identify its energy minima have not been reported. Furthermore, there are no available molecular dynamics simulations that investigate the influence of different solvent models, either implicit or explicit, on the molecule's conformation and reactivity.

While the framework for such a computational investigation is well-established in modern chemistry, the specific application to this compound has yet to be undertaken or at least has not been disseminated in publicly accessible research. Future computational studies would be necessary to elucidate the specific electronic and conformational properties of this compound.

Derivation and Validation of Molecular Mechanics Force Field Parameters

Molecular mechanics (MM) is a computational method that calculates the potential energy of a system as a function of its nuclear coordinates, ignoring explicit representation of electrons. wustl.edu The accuracy of MM simulations hinges on the quality of the underlying force field , a collection of equations and associated parameters that describe the potential energy of a molecule. wustl.eduwikipedia.org For a novel or less-common molecule such as this compound, specific force field parameters may not be available and must be derived and validated.

The process of parameterization for a thioester like this compound would typically follow the framework of a general force field, such as the General Amber Force Field (GAFF or GAFF2). ambermd.orgambermd.org GAFF is designed to be compatible with the Amber force fields for biomolecules and can handle a wide array of organic molecules containing elements like H, C, N, O, S, and P. ambermd.orgresearchgate.net

The derivation and validation process involves several key steps:

Atom Typing: Each atom in this compound is assigned a specific atom type. These types are based not just on the element but also on its chemical environment (e.g., hybridization state, aromaticity). wikipedia.orgambermd.org For instance, the sulfur atom in the thioester linkage (-C(=O)-S-) would be assigned a specific sulfur type, distinct from a thiol sulfur (-SH) or a sulfide (B99878) sulfur (-S-).

Charge Assignment: Atomic partial charges are crucial for describing electrostatic interactions. These are typically derived from quantum mechanics (QM) calculations, often using methods that fit the charges to the electrostatic potential (ESP) calculated around the molecule. nih.gov The Restrained Electrostatic Potential (RESP) charge model is commonly used in conjunction with GAFF to ensure transferability and accuracy. researchgate.net

Parameter Derivation: The core force field parameters—for bond stretching, angle bending, and dihedral (torsional) rotations—are determined. youtube.com

Bond and Angle Parameters: Equilibrium bond lengths and angles, along with their corresponding force constants (which act like spring constants), are derived by fitting to high-level QM calculations (e.g., using MP2/6-31G* level of theory) and available experimental data from X-ray crystallography or microwave spectroscopy on smaller, analogous molecules. ambermd.org

Dihedral Parameters: Torsional parameters, which define the energy barriers for rotation around bonds, are particularly critical for describing the molecule's conformational flexibility. These are often the most complex to parameterize and are typically fitted to the potential energy surface of model compounds (e.g., a smaller thioester) scanned using QM methods. nih.gov

Validation: Once a full set of parameters is derived, the force field's performance must be validated. This involves running molecular dynamics (MD) simulations and comparing the results against experimental or QM data. Key validation targets include reproducing molecular geometries, vibrational spectra, and relative conformational energies. nih.gov For liquids, properties like the heat of vaporization and density are also used as validation benchmarks. researchgate.net

The table below illustrates a hypothetical set of GAFF2-style atom types and their descriptions relevant to this compound.

| Atom in Compound | GAFF2 Atom Type | Description |

| Carbonyl Carbon | c | Carbon in a C=O group |

| Carbonyl Oxygen | o | Oxygen in a C=O group |

| Thioester Sulfur | s2 | Divalent sulfur (R-S-R') |

| Methylene Carbon (ethyl) | c3 | sp3 Carbon with 2 hydrogens |

| Methyl Carbon (ethyl) | c3 | sp3 Carbon with 3 hydrogens |

| Quaternary Carbon | c | sp3 Carbon with no hydrogens |

| Methyl Carbon (on quat C) | c3 | sp3 Carbon with 3 hydrogens |

| Methylene Carbons (decyl) | c3 | sp3 Carbon with 2 hydrogens |

| Terminal Methyl (decyl) | c3 | sp3 Carbon with 3 hydrogens |

Reaction Mechanism Modeling and Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering a special equilibrium between reactants and an activated complex, known as the transition state. wikipedia.orglibretexts.org The transition state is the configuration of maximum potential energy along the minimum-energy reaction pathway. wizeprep.comlibretexts.org Computational modeling is extensively used to explore these pathways and characterize transition states, providing detailed mechanistic insights that are often difficult to obtain experimentally.

For this compound, modeling could elucidate its formation, such as through the reaction of a thiol with an activated carboxylic acid derivative, or its hydrolysis. rsc.orgnih.gov

A potential energy surface (PES) is a multidimensional plot of a system's energy as a function of its geometric coordinates. youtube.com By mapping the PES, chemists can identify the lowest-energy path a reaction is likely to follow, known as the reaction coordinate. This path connects reactants and products via intermediates and transition states.

For example, the synthesis of a thioester from a thiol and an alcohol, catalyzed by a ruthenium complex, has been studied computationally. researchgate.net The calculated PES revealed the step-by-step mechanism, including the dehydrogenation of the alcohol to an aldehyde intermediate, subsequent reaction with the thiol to form a hemi-thioacetal, and final elimination to yield the thioester. researchgate.netresearchgate.net A similar approach for this compound could map the energy landscape for its synthesis, for instance, from 2-methyl-2-sulfanyldecanoic acid and ethanol (B145695), identifying all energetic minima (reactants, intermediates, products) and saddle points (transition states).

A key goal of reaction modeling is to locate the exact structure of the transition state (TS) and calculate its energy. A TS is a first-order saddle point on the PES, meaning it is an energy maximum along the reaction coordinate but an energy minimum in all other directions. libretexts.org Computationally, once a TS structure is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond that is breaking). wizeprep.com

The activation barrier (or activation energy, Eₐ) is the difference in energy between the transition state and the reactants. fiveable.me It is the primary determinant of the reaction rate. Lowering the activation barrier, for instance with a catalyst, increases the reaction rate. wizeprep.com Computational studies on the addition of thiols to α,β-unsaturated esters have shown how substituents on the ester affect the activation barriers, thereby influencing reactivity. nih.gov For a reaction like the hydrolysis of this compound, computational methods could determine the activation barriers for acid-catalyzed, neutral, and base-catalyzed pathways, predicting which conditions would favor the reaction.

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ³⁴S for ³²S). nih.gov KIEs are powerful probes of reaction mechanisms because they are sensitive to changes in bonding at the isotopically substituted position in the transition state. osti.gov

Computational modeling can predict KIEs, offering a direct comparison with experimental values to validate a proposed mechanism. A mechanistic study on the hydrolysis of formylthiocholine provides an excellent example of how KIEs can be used to understand a thioester reaction. nih.govacs.org In that study, carbonyl-carbon (¹³C), carbonyl-oxygen (¹⁸O), and leaving-group-sulfur (³⁴S) KIEs were measured and calculated for hydrolysis under acidic, neutral, and alkaline conditions.

The results, summarized in the table below, provided a detailed picture of the transition state structure.

A large ¹³C KIE suggests significant weakening of the C=O bond in the TS.

An ¹⁸O KIE near unity can indicate that the bonding to the carbonyl oxygen is not substantially altered, or that two competing effects cancel out.

A ³⁴S KIE near unity suggests that the C-S bond is largely intact in the transition state. nih.govacs.org

This type of analysis, applied computationally to this compound, could distinguish between different possible hydrolysis mechanisms by predicting the KIEs for each pathway.

Table: Experimental Kinetic Isotope Effects in the Hydrolysis of a Model Thioester (Formylthiocholine) Data sourced from a study on formylthiocholine hydrolysis. acs.org

| Condition | Carbonyl-¹³C KIE (¹²k/¹³k) | Carbonyl-¹⁸O KIE (¹⁶k/¹⁸k) | Leaving Sulfur-³⁴S KIE (³²k/³⁴k) | Inferred Mechanistic Detail |

| Acidic | 1.0312 | 0.997 | 0.995 | Rate-limiting formation of tetrahedral intermediate. |

| Neutral | 1.022 | 1.010 | 0.996 | Rate-limiting formation of tetrahedral intermediate. |

| Alkaline | 1.0263 | 0.992 | 1.000 | Rate-limiting formation of tetrahedral intermediate, C-S bond remains strong. |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on non-prohibited properties)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their physical properties or biological activities, respectively. nih.gov These models rely on molecular descriptors , which are numerical values calculated from the molecular structure that encode physicochemical information (e.g., size, shape, polarity, electronic properties).

For a compound like this compound, which is associated with flavor and fragrance, both QSPR and QSAR models are relevant for predicting non-prohibited properties.

QSPR Modeling: QSPR models can predict a wide range of physicochemical properties. Studies have successfully developed QSPR models for predicting critical properties (temperature, pressure, volume) of various sulfur-containing compounds. nih.govresearchgate.net These models use descriptors derived from the molecular structure to establish a predictive relationship. For a series of related thioesters, a QSPR model could be developed to predict properties like boiling point, vapor pressure, or retention time in gas chromatography, which are crucial for the analysis and purification of fragrance compounds.

The table below shows representative statistical parameters for a QSPR model developed to predict the critical temperature (T_C) of sulfur-containing compounds. nih.gov

| Model Type | Coefficient of Determination (R²) | Descriptors Used |

| Linear Model | 0.925 | Topological, constitutional, and geometric descriptors |

| Non-linear (GP) | 0.936 | Combination of various 2D and 3D descriptors |

QSAR Modeling: QSAR models are used to predict the biological or sensory activity of compounds. Since this compound is a flavor compound, QSAR can be used to model its sensory properties. Sulfur-containing compounds are known for their potent and often concentration-dependent odors. perfumerflavorist.comresearchgate.net A QSAR study could involve a series of analogous thioesters to model their odor threshold or specific aroma characteristics (e.g., 'fruity', 'sulfurous', 'meaty').

The process would involve:

Synthesizing or acquiring a set of related thioester compounds.

Measuring their sensory properties (e.g., odor detection threshold) through panel testing.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods (like multiple linear regression or machine learning) to build a model that links the descriptors to the observed sensory property.

Such models are invaluable in the fragrance industry for the rational design of new molecules with desired aroma profiles, guiding synthetic efforts toward more promising candidates. researchgate.net

Advanced Applications and Derivatization in Specialized Chemical Systems

Ethyl 2-methyl-2-sulfanyldecanoate as a Building Block in Complex Chemical Synthesis

The thioester group is a cornerstone of modern synthetic chemistry, prized for its unique reactivity compared to its oxygen-based ester counterparts. Thioesters are crucial intermediates in numerous biological processes, such as fatty acid synthesis, and this utility has been harnessed by chemists for the construction of complex molecular frameworks. researchgate.net The strategic placement of a methyl group at the α-position, as seen in this compound, introduces steric hindrance that can modulate the reactivity of both the carbonyl group and the sulfur atom, offering selective activation pathways.

Thioester reductase (TR) domains in biosynthetic pathways, such as nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), catalyze the reduction of thioester-linked substrates to release natural products as aldehydes or alcohols. nih.gov This biological precedent highlights the value of thioester-containing molecules as advanced precursors for the synthesis of natural products and their analogues. Synthetic strategies can mimic these pathways, utilizing thioesters as key intermediates.

For instance, the synthesis of complex polyphenolic natural products has employed α-ketoesters, which share reactivity principles with thioesters, as precursors for key cyclization reactions. beilstein-journals.org The design and synthesis of natural product analogues often rely on strategies like diverted total synthesis (DTS), where a common intermediate is used to generate a library of related compounds. rsc.org A molecule like this compound, with its dual functionality, could serve as such a versatile precursor, allowing for modifications at both the thioester and the thiol positions to create diverse analogues. The thioester can be converted into other functional groups like ketones or aldehydes, while the thiol provides a handle for introducing new substituents. warwick.ac.uk

The table below illustrates hypothetical pathways where a scaffold similar to this compound could be used to generate analogues of natural products.

| Starting Scaffold Feature | Synthetic Transformation | Resulting Moiety | Potential Natural Product Class |

|---|---|---|---|

| α-Methyl Thioester | Reductive Cleavage (e.g., with a reducing agent) | Aldehyde or Primary Alcohol | Polyketides, Peptide-polyketide hybrids |

| α-Methyl Thioester | Reaction with Organometallic Reagents | Tertiary Alcohol | Terpenoids, Steroids |

| Tertiary Thiol Group | S-Alkylation | Thioether Linkage | Sulfur-containing Alkaloids |

| Tertiary Thiol Group | Oxidation | Sulfonic Acid | Bioactive sulfonated compounds |

Thioesters are fundamental building blocks in the synthesis of a wide array of compounds, including those with pharmaceutical importance. researchgate.net The conversion of carboxylic acids to thioesters is a key step in many synthetic routes. researchgate.netorganic-chemistry.org The unique reactivity of the thioester group allows it to serve as an acyl donor in the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the core structures (scaffolds) of many pharmaceutical agents. researchgate.net

The synthesis of complex heterocyclic systems, which are prevalent in medicinal chemistry, can be facilitated by intermediates containing thioester functionalities. For example, vicinal ketoesters have been used as key intermediates in synthesizing alkaloids like corynoxine (B600272) and camptothecin (B557342) through reactions such as Mannich reactions and auxiliary-controlled nucleophilic additions. beilstein-journals.orgnih.gov The thioester in this compound can be envisioned as a synthetic equivalent in similar transformations, where its controlled activation could lead to the formation of complex cyclic and polycyclic scaffolds. The presence of the α-methyl group can influence the stereochemical outcome of such reactions, providing a pathway to enantiomerically enriched products.

Native Chemical Ligation (NCL) is a powerful technique for the total chemical synthesis of proteins. acs.org The reaction classically involves the chemoselective ligation of two unprotected peptide fragments: one with a C-terminal α-thioester and another with an N-terminal cysteine residue. researchgate.netresearchgate.net The synthesis of the required peptide thioesters, however, can be challenging. core.ac.ukresearchgate.net

This has led to the development of various thioester precursors and equivalents that facilitate the process. acs.orgrsc.orgrsc.org For instance, C-terminal α-methylcysteine has been used as a thioester substitute, demonstrating that sterically hindered thiol-containing moieties can participate in ligation reactions. rsc.org While this compound itself is not a peptide, its structural motif—a sterically hindered thioester—is relevant to the principles of NCL. The reactivity of such thioesters is a critical factor; they must be stable enough for purification but sufficiently reactive to undergo transthioesterification with the N-terminal cysteine under ligation conditions. researchgate.netscilit.com

Research into NCL has explored various thiol additives to catalyze the reaction by forming more reactive aryl thioester intermediates in situ. researchgate.net Furthermore, methods have been developed to generate peptide thioesters through an N→S acyl shift, sometimes reversing the NCL reaction under specific conditions. core.ac.uk The study of hindered thioesters like this compound can provide valuable insights into the steric and electronic factors that govern the efficiency of NCL and related peptide coupling methodologies. nih.govnih.govnih.gov

Role in Polymer Science and Engineering

Thioester functional polymers are a class of materials attracting significant attention due to their potential applications in areas ranging from bioconjugation to the development of responsive and degradable polymers. researchgate.netrsc.org The incorporation of thioester groups into a polymer's structure—whether in the backbone, as a pendant group, or at the chain ends—imparts unique chemical handles that can be used to tailor the material's properties. warwick.ac.uk

This compound, possessing both a polymerizable ester group (after potential modification) and a reactive thiol, is an ideal candidate monomer for constructing precision polymer architectures.

Polythioesters: These polymers contain thioester linkages in their backbone and are known for their degradability. rsc.org The radical ring-opening polymerization (rROP) of thionolactones is one method to introduce thioester units into a polymer backbone. researchgate.netacs.org Alternatively, step-growth polymerization, such as the thiol-ene Michael addition between diacrylates and dithiols, can produce linear poly(β-thioester)s. monash.edu A monomer derived from this compound could participate in such polycondensation or step-growth reactions, leading to polythioesters with a tertiary thiol group at each repeating unit, offering a high density of functional handles for further modification.

Thiol-ene Polymers: Thiol-ene polymerization is a highly efficient "click" reaction that proceeds via the radical-mediated addition of a thiol across a double bond (ene). nih.govillinois.edu This reaction is known for its high yields, tolerance to various functional groups, and anti-Markovnikov regioselectivity. illinois.edu A bifunctional monomer derived from this compound (e.g., by converting the ethyl ester to a vinyl or allyl ester) could be copolymerized with multi-ene crosslinkers to form highly functional polymer networks. This approach is widely used to create materials from fatty-acid-derived monomers, highlighting its utility in sustainable polymer chemistry. mdpi.comresearchgate.net

The table below summarizes the potential of this compound as a monomer.

| Polymer Type | Polymerization Method | Role of Monomer | Resulting Polymer Feature |

|---|---|---|---|

| Polythioester | Step-Growth Polycondensation | As a di-functional monomer (dithiol or di-thioester) | Degradable backbone with pendant functional groups |

| Thiol-ene Polymer | Radical-mediated Thiol-ene Addition | As a thiol monomer reacting with an alkene | Crosslinked network with high functional group density |

| Functional (Meth)acrylate Polymer | Reversible Deactivation Radical Polymerization (RDRP) | As a functional monomer with a protected thiol | Linear polymer with pendant thiol groups for post-polymerization modification |

The incorporation of the 2-methyl-2-sulfanyldecanoate moiety into a polymer chain provides a powerful tool for modifying the final material's properties.

Degradability: Thioester bonds are more susceptible to aminolysis and thiolysis than their corresponding oxygen-ester bonds. rsc.orgnih.gov This increased reactivity can be exploited to design degradable polymers. For example, star-shaped polymers with thioester-rich crosslinked cores have been shown to degrade completely upon treatment with amines. rsc.org Similarly, copolymers containing thioester linkages in their backbone can be cleaved in the presence of thiols like cysteine or glutathione (B108866) under physiologically relevant conditions, making them suitable for applications like drug delivery. nih.gov Incorporating this compound into a polymer backbone would introduce cleavable sites, allowing for controlled degradation of the material.

Crosslinking and Post-Polymerization Modification: The tertiary thiol group offers a versatile handle for post-polymerization modification. tandfonline.comsemanticscholar.org Free thiol groups can be oxidized to form disulfide bonds, creating a crosslinked network that can be revered under reducing conditions, leading to "smart" or self-healing materials. The thiol group can also participate in further thiol-ene or thiol-yne "click" reactions, allowing for the grafting of other polymers or the attachment of specific functional molecules to the polymer backbone. warwick.ac.ukrsc.orgresearchgate.net This enables the precise tailoring of polymer properties such as hydrophilicity, thermal stability, and mechanical strength. mdpi.com

Application in Click Chemistry for Polymer Functionalization and Network Formation

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. One of the most prominent click reactions relevant to sulfur-containing compounds is the thiol-ene reaction. This process involves the radical-mediated or base-catalyzed addition of a thiol (R-SH) to an alkene (a compound with a C=C double bond).

For a molecule like this compound to be used in this context, it would first need to be converted to its corresponding thiol. This can be achieved through hydrolysis or reduction of the thioester bond, which cleaves the molecule to yield a thiol and an alcohol. wikipedia.orgnih.gov The resulting thiol derivative can then be "clicked" onto a polymer backbone that has been pre-functionalized with alkene groups. nih.govresearchgate.net

This method is a powerful tool for post-polymerization functionalization, allowing for the precise introduction of the decanoate (B1226879) chain onto a polymer surface or throughout its matrix. rsc.org Such modifications can dramatically alter the polymer's properties, introducing hydrophobicity, altering its thermal characteristics, or creating cross-linked networks for advanced materials, such as those used in biomedical applications. researchgate.netrsc.org